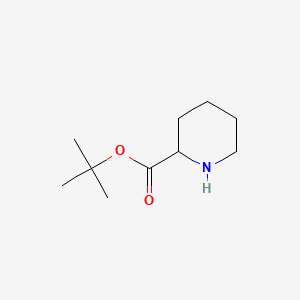

Tert-butyl Piperidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESKMUAFJDWOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147202-35-5 | |

| Record name | tert-butyl piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Tert Butyl Piperidine 2 Carboxylate

Routes to the Piperidine (B6355638) Core Structure

The piperidine skeleton is a ubiquitous motif in pharmaceuticals and natural products. nih.govresearchgate.net Consequently, numerous methods have been developed for its construction. These can be classified into several key approaches, including the cyclization of acyclic precursors, the reduction of aromatic pyridine (B92270) systems, and various intramolecular reactions.

Cyclization reactions assemble the six-membered ring from open-chain precursors. These strategies are diverse and can involve the formation of either carbon-carbon or carbon-nitrogen bonds to close the ring.

One classical approach is the Dieckmann condensation of diesters, which can be used to form piperidin-4-ones, versatile intermediates for further elaboration. dtic.milucl.ac.uk Another powerful method is the aza-Michael reaction, which involves the intramolecular addition of an amine to an α,β-unsaturated system. ucl.ac.ukmdpi.com Additionally, radical-mediated cyclizations offer an alternative pathway, where a radical generated on an aliphatic chain adds to a pendant double bond to forge the heterocyclic ring. mdpi.comnih.gov For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.org

The catalytic hydrogenation of readily available pyridine derivatives is one of the most direct and widely used methods for synthesizing the piperidine core. dtic.milnih.gov This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.

A variety of catalysts and conditions have been developed to achieve this transformation efficiently. Heterogeneous catalysts, such as rhodium on carbon (Rh/C), are effective and can operate under relatively mild conditions. nih.govorganic-chemistry.org For example, 10% Rh/C can catalyze the complete hydrogenation of pyridine rings at 80 °C in water under 5 atm of H₂ pressure. organic-chemistry.org Homogeneous catalysts are also employed, often to achieve higher selectivity. dicp.ac.cn In recent years, electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional thermal methods, allowing the reaction to proceed at ambient temperature and pressure without the need for high-pressure hydrogen gas. nih.govacs.org This method has been demonstrated to convert pyridine to piperidine with high yield and current efficiency. acs.org

Table 1: Comparison of Pyridine Hydrogenation Methods

| Method | Catalyst/Conditions | Key Features | Source(s) |

|---|---|---|---|

| Thermal Catalytic Hydrogenation | Heterogeneous (e.g., Rh/C, Ni) | Requires elevated temperature and H₂ pressure. | dtic.milorganic-chemistry.org |

| Transfer Hydrogenation | [RhCp*Cl₂]₂ / Formic Acid | Uses a hydrogen donor instead of H₂ gas. | dicp.ac.cn |

| Electrocatalytic Hydrogenation | Rh/C on Anion-Exchange Membrane | Ambient temperature and pressure; high efficiency. | nih.govacs.org |

| Borane-Catalyzed Transfer Hydrogenation | Borane (B79455)/Ammonia (B1221849) Borane | Metal-free; uses ammonia borane as H source. | organic-chemistry.org |

Modern synthetic chemistry has introduced powerful methods for piperidine synthesis based on intramolecular C-H amination and cycloaddition reactions. These reactions offer high efficiency and atom economy.

Intramolecular amination involves the formation of a C-N bond by activating a C-H bond within the same molecule. nih.gov Copper-catalyzed intramolecular amination of N-fluoride amides, for example, provides a route to piperidines. acs.org Similarly, palladium-catalyzed Wacker-type aerobic oxidative cyclization can be used to synthesize various six-membered nitrogen heterocycles, including piperidines, from alkenyl amines. organic-chemistry.org

Cycloaddition reactions construct the ring by joining two or more fragments in a concerted or stepwise manner. Formal [3+3] cycloadditions, which are typically stepwise processes, can be achieved through Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.org Another strategy is the [5+1] annulation, which combines a five-atom component with a single-atom fragment to build the piperidine ring. nih.gov These methods are valuable for creating highly functionalized piperidine derivatives. rsc.org

Enantioselective Synthesis of Tert-butyl Piperidine-2-carboxylate

Achieving stereocontrol at the C2 position is paramount for the synthesis of optically active this compound. This is typically accomplished using either chiral auxiliaries to direct the reaction stereochemistry or through the use of chiral catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

One notable example involves the use of Davies' chiral auxiliary to induce an asymmetric Michael addition, which can be a key step in the synthesis of chiral piperidin-2,4-diones. ucl.ac.uk These diones can then be further modified and reduced to furnish enantiomerically pure 4-hydroxypiperidin-2-ones, which serve as valuable precursors for more complex piperidine targets. ucl.ac.uk While this demonstrates the principle, the direct application to this compound synthesis often involves multi-step sequences starting from acyclic precursors bearing the auxiliary.

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product.

Chiral phosphoric acids have emerged as powerful organocatalysts for various asymmetric transformations. rsc.org They have been successfully utilized in the enantioselective intramolecular cyclization of unsaturated acetals to synthesize functionalized chiral piperidines. umich.edu In one study, the cyclization of an unsaturated acetal (B89532) catalyzed by a chiral phosphoric acid yielded a piperidine product with up to 95% enantiomeric excess (ee). umich.edu

Transition metal catalysis, particularly with rhodium, is another cornerstone of asymmetric synthesis. nih.gov Rhodium complexes paired with chiral ligands can catalyze the asymmetric carboxylation of specific allylic bromides to create stereogenic centers bearing two different carboxylate groups with high yields and enantioselectivity. nih.gov Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts provides a direct route to chiral piperidines, where the incoming nucleophile and the reduction step are controlled stereochemically. dicp.ac.cn

Table 2: Examples of Asymmetric Catalysis for Piperidine Synthesis

| Catalyst System | Reaction Type | Product ee | Source(s) |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Intramolecular Cyclization of Unsaturated Acetals | 88-95% | umich.edu |

| [Rh(COD)(Cl)]₂ / Chiral Ligand | Asymmetric Carboxylation | >93% | nih.gov |

| Chiral Phosphoric Acid | [4+2] Cycloaddition (Imino Ester + Vinyl Indole) | up to 99% | rsc.org |

| [RhCp*Cl₂]₂ / Chiral Amine | Asymmetric Reductive Transamination | Not specified | dicp.ac.cn |

Chemoenzymatic Transformations (e.g., Bakers' Yeast Reductions)

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions and with high stereocontrol. nih.gov While specific examples detailing Bakers' Yeast reductions for the direct synthesis of this compound are not prominent in the literature, the broader field of enzymatic transformations on related piperidine scaffolds is an active area of research.

A notable example involves the use of engineered enzymes for the synthesis of complex molecules from Boc-protected piperidine precursors. acs.org Researchers have developed a suite of engineered protoglobin enzymes capable of catalyzing carbene transfer reactions to produce valuable azaspiro[2.y]alkanes. acs.org In these studies, a Boc-protected piperidine substrate, tert-butyl 4-methylenepiperidine-1-carboxylate, was used to demonstrate the utility of this enzymatic platform. acs.org Directed evolution campaigns led to the identification of enzyme variants with excellent stereoselectivity and activity for producing different stereoisomers of the azaspiroalkane products. acs.org These enzymes, derived from Aeropyrum pernix protoglobin (ApePgb), function effectively in aqueous media and can handle high substrate concentrations, highlighting the potential for scalable and green chemical processes. acs.org This research underscores the power of engineered biocatalysts to perform complex transformations on piperidine rings, suggesting a strong potential for future applications in the synthesis of derivatives of this compound. acs.org

Table 1: Performance of Engineered Protoglobin Variants in Azaspiro[2.y]alkane Synthesis This table is generated based on data for the related substrate tert-butyl 4-methylenepiperidine-1-carboxylate as a representative example of chemoenzymatic transformations on Boc-piperidine scaffolds. acs.org

| Enzyme Variant | Product Stereoisomer | Isolated Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| ApePgb-xHC-5312 derived | cis-isomer 1 | 94% | >20:1 | 99:1 |

| ApePgb-xHC-5312 derived | cis-isomer 2 | 87% | >20:1 | 1:99 |

| TamPgb-xHC-5318 derived | trans-isomer 1 | 82% | >20:1 | 99:1 |

| TamPgb-xHC-5318 derived | trans-isomer 2 | 78% | >20:1 | 1:99 |

Diastereoselective Synthesis and Stereocontrolled Functionalization

The creation of specific stereoisomers of substituted piperidines is crucial, as the biological activity of pharmaceutical compounds is often dependent on their three-dimensional structure. whiterose.ac.uk Diastereoselective synthesis of this compound derivatives can be achieved by starting from enantiomerically pure precursors from the chiral pool, such as amino acids. whiterose.ac.ukresearchgate.net

One established strategy involves using L-glutamic acid as a starting material to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This multi-step route includes esterification, N-Boc protection, reduction of the ester groups to alcohols, conversion to ditosylates, and a final cyclization step with an amine to form the piperidine ring. niscpr.res.in Similarly, other amino acids like L-lysine have been used as precursors. whiterose.ac.uk For instance, anodic oxidation of an L-lysine derivative can yield a key intermediate that, after cyclization and reduction, produces a 2,6-disubstituted piperidine with high stereocontrol. whiterose.ac.uk These methods demonstrate that the inherent chirality of natural amino acids can be effectively transferred to the piperidine scaffold, allowing for the synthesis of specific diastereomers of functionalized piperidine-2-carboxylates. whiterose.ac.ukresearchgate.net

Protecting Group Chemistry in the Synthesis of this compound

In the multistep synthesis of complex molecules containing the piperidine-2-carboxylate core, protecting groups are essential tools. pitt.edu They serve to mask reactive functional groups, particularly the secondary amine of the piperidine ring, to prevent them from participating in unwanted side reactions. total-synthesis.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and the relative ease of its removal. fishersci.co.uk This strategy of temporarily masking a functional group is fundamental to achieving high yields and purity in the final product. wikipedia.org

Introduction of the Boc (tert-butoxycarbonyl) Group

The introduction of the Boc group onto the nitrogen of piperidine-2-carboxylate is a standard and efficient procedure in organic synthesis. fishersci.co.uk This reaction involves treating the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or (Boc)₂O). niscpr.res.infishersci.co.uk The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine on the dicarbonate. niscpr.res.inlibretexts.org

Commonly used bases include triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP), which is often used in catalytic amounts. niscpr.res.innih.gov The choice of solvent is flexible, with dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) being frequently employed. niscpr.res.infishersci.co.uk The reaction conditions are generally mild, proceeding at temperatures ranging from 0 °C to room temperature, and typically result in high yields of the N-Boc protected product. niscpr.res.infishersci.co.uk

Table 2: Typical Conditions for Boc Protection of Piperidines

| Reagent | Base | Solvent | Temperature | Reference |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA), DMAP (cat.) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | niscpr.res.in |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium bicarbonate | Chloroform/Water | Reflux | fishersci.co.uk |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium hydroxide | Water/THF | Room Temp. to 40 °C | fishersci.co.uk |

Selective Deprotection Strategies

The removal of the Boc group, or deprotection, is a critical final step to unmask the amine functionality for further reaction or to yield the final target molecule. The Boc group is specifically designed to be labile under acidic conditions. fishersci.co.ukacsgcipr.org

The most traditional and widely used method for Boc deprotection involves treatment with strong acids. acsgcipr.org Trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), or hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or dioxane are highly effective. libretexts.orgpeptide.com The mechanism involves protonation of the carbamate (B1207046) oxygen, which leads to the fragmentation of the protecting group into gaseous isobutene and carbon dioxide, leaving the protonated amine. total-synthesis.com

While effective, these strong acid methods are not always suitable for substrates containing other acid-sensitive functional groups. This has led to the development of milder and more selective deprotection strategies. One such method involves the use of oxalyl chloride in methanol (B129727) at room temperature, which can efficiently cleave the Boc group from a diverse range of substrates with high yields. rsc.org Another advanced strategy utilizes thermal deprotection under continuous flow conditions. acs.org By carefully controlling the temperature, selective removal of one Boc group in the presence of another less labile one can be achieved, demonstrating a high degree of process control. acs.org

Table 3: Comparison of Selective Deprotection Strategies for N-Boc Groups

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Acidolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Room Temperature | Fast, efficient, common | Harsh conditions, not suitable for acid-sensitive groups | libretexts.orgacsgcipr.org |

| Acidolysis | HCl in Ethyl Acetate or Dioxane | Room Temperature | Readily available reagents | Can be corrosive, potential for side reactions | fishersci.co.uk |

| Mild Acidolysis | Oxalyl chloride in Methanol | Room Temperature | Mild, tolerates other functional groups | Potential formation of CO side-product | rsc.org |

| Thermal | Heat in a suitable solvent (e.g., Methanol) | 150 °C (Continuous Flow) | High control, selective for labile Boc groups | Requires specialized flow equipment | acs.org |

Chemical Reactivity and Derivatization of Tert Butyl Piperidine 2 Carboxylate

Transformations at the Carboxylate Ester Moiety

The tert-butyl ester group of tert-butyl piperidine-2-carboxylate can undergo a variety of chemical transformations, providing access to a diverse range of derivatives. These reactions include hydrolysis, transesterification, reductions, and amide bond formations.

Ester Hydrolysis and Transesterification Reactions

The tert-butyl ester of piperidine-2-carboxylate can be cleaved under acidic conditions to yield the corresponding carboxylic acid. This hydrolysis is a common deprotection strategy in multi-step syntheses. For instance, treatment with acids like hydrochloric acid or trifluoroacetic acid efficiently removes the tert-butyl group. google.com

Transesterification, the conversion of one ester to another, can also be achieved. This reaction is typically performed by reacting the tert-butyl ester with an alcohol in the presence of an acid or a Lewis acid catalyst. google.com This allows for the introduction of different ester groups, which can be useful for modifying the properties of the molecule or for subsequent synthetic steps.

Reductions to Alcohol and Aldehyde Derivatives

The carboxylate ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol:

Powerful reducing agents like lithium aluminum hydride (LAH) can reduce the tert-butyl ester to the corresponding primary alcohol, (S)-N-Boc-piperidine-2-methanol. cymitquimica.com Another effective method involves the use of sodium borohydride (B1222165) in combination with a mixed anhydride (B1165640) of the corresponding carboxylic acid. strath.ac.uk

Reduction to Aldehyde:

The selective reduction of the ester to an aldehyde is a more delicate transformation, as over-reduction to the alcohol is a common side reaction. researchgate.net Specialized reagents and conditions are often required. One approach involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures. Another strategy is the conversion of the carboxylic acid to a more reactive derivative, such as a Weinreb amide, followed by reduction. More recent methods have explored catalytic approaches, such as the use of nickel catalysts with silane (B1218182) reducing agents, to achieve this conversion under milder conditions. nsf.govorganic-chemistry.org Carboxylic acid reductases (CARs) also offer a biocatalytic route to aldehydes from their corresponding carboxylic acids in an aqueous environment. d-nb.info

Table 1: Reduction Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | Lithium aluminum hydride (LAH) | (S)-N-Boc-piperidine-2-methanol | Alcohol |

| Fmoc-D-Dab(Boc)-OH (a protected diaminocarboxylic acid) | Sodium borohydride (via mixed anhydride) | Corresponding alcohol | Alcohol |

| Carboxylic Acid Derivative | Diisobutylaluminum hydride (DIBAL-H) | Corresponding aldehyde | Aldehyde |

| Carboxylic Acid Derivative | Nickel catalyst, silane | Corresponding aldehyde | Aldehyde |

| Carboxylic Acid | Carboxylic Acid Reductase (CAR) | Corresponding aldehyde | Aldehyde |

Amidation and Peptide Coupling Reactions

The carboxylic acid, obtained from the hydrolysis of the tert-butyl ester, is a key intermediate for forming amide bonds. This is a fundamental reaction in the synthesis of peptides and other amide-containing molecules. The coupling of the carboxylic acid with an amine is typically facilitated by a coupling reagent to activate the carboxyl group. researchgate.net

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress side reactions and racemization. researchgate.nettandfonline.compeptide.com Phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. researchgate.netpeptide.com These methods allow for the efficient formation of amide bonds under mild conditions, which is crucial for the synthesis of complex, biologically active molecules. nih.gov

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is another site of reactivity, allowing for the introduction of various substituents at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides. researchgate.net The reaction typically proceeds by nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of a base is often necessary to neutralize the hydrogen halide formed during the reaction and to drive the reaction to completion. researchgate.net Reductive amination is another powerful method for N-alkylation. researchgate.net

N-Acylation: Acyl groups can be introduced onto the piperidine nitrogen using acylating agents such as acyl chlorides or acid anhydrides. researchgate.net This reaction is a common method for synthesizing amides and is often used to introduce protecting groups or to build more complex molecular architectures.

Table 2: N-Substitution Reactions of Piperidine Derivatives

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperidine |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent (Reductive Amination) | N-Alkyl piperidine |

| N-Acylation | Acyl chloride or Acid anhydride | N-Acyl piperidine |

Formation of N-Substituted Piperidine Derivatives

The ability to functionalize the piperidine nitrogen is crucial for creating a wide array of N-substituted piperidine derivatives. researchgate.net These derivatives are of significant interest in drug discovery, as the substituent on the nitrogen can profoundly influence the pharmacological properties of the molecule. ajchem-a.com By choosing the appropriate alkylating or acylating agent, a vast chemical space of N-substituted piperidines can be explored, leading to the development of new therapeutic agents. nih.gov For example, N-alkylation with various alkyl halides can introduce different lipophilic or functional groups, while N-acylation can be used to append other cyclic or acyclic moieties. researchgate.netresearchgate.net

Deprotection Strategies for the Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.ukpeptide.com The deprotection of the Boc group in this compound is a crucial step in many synthetic routes, unmasking the secondary amine for further functionalization.

The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) or dioxane at room temperature. fishersci.co.ukpeptide.com The mechanism proceeds through protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. masterorganicchemistry.comcommonorganicchemistry.com

While acidic conditions are standard, alternative methods have been developed for substrates that are sensitive to strong acids. For instance, heating N-Boc protected amines to high temperatures (around 180°C) under vacuum can also effect deprotection. masterorganicchemistry.com Additionally, thermal deprotection in continuous flow systems, sometimes in the absence of an acid catalyst, has been demonstrated for various N-Boc amines. acs.org

It's important to note that the choice of deprotection conditions can be critical for chemoselectivity. For example, in the presence of other acid-labile groups like a tert-butyl ester, careful selection of the acid and reaction conditions is necessary to achieve selective deprotection of the N-Boc group. bath.ac.uk

Functionalization of the Piperidine Ring System

The piperidine ring of this compound can be functionalized at various positions, offering a pathway to a diverse array of substituted piperidine derivatives.

Alpha-Functionalization to the Nitrogen Atom

The position alpha to the nitrogen atom (the C2 position) is particularly reactive and can be functionalized through deprotonation followed by reaction with an electrophile. researchgate.net This process, known as α-lithiation, is often achieved using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at the C2 position. researchgate.netnih.gov

The stereoselectivity of this functionalization can be controlled by using chiral ligands in conjunction with the organolithium base, leading to asymmetric deprotonation and the formation of enantioenriched products. nih.govrsc.org For instance, the use of (-)-sparteine (B7772259) as a chiral ligand has been shown to induce high levels of enantioselectivity in the α-lithiation of N-Boc piperidine. whiterose.ac.uk

Stereoselective Functionalization of Ring Carbons

Beyond the alpha position, other carbons on the piperidine ring can also be functionalized stereoselectively. The development of methods for the dynamic kinetic resolution of N-Boc-2-lithiopiperidine has enabled the synthesis of enantiomerically enriched 2-substituted piperidines. rsc.orgnih.gov This approach relies on the interconversion of diastereomeric organolithium complexes in the presence of a chiral ligand, where one diastereomer reacts faster with an electrophile. rsc.org

Furthermore, rhodium-catalyzed C-H insertion reactions have been employed for the functionalization of N-Boc-piperidine at the C2, C3, and C4 positions. nih.gov The regioselectivity of these reactions can be controlled by the choice of the rhodium catalyst and the protecting group on the nitrogen atom. nih.gov For example, using specific dirhodium catalysts, it is possible to direct the insertion of a carbene to a particular carbon on the piperidine ring. nih.gov

Regioselective Halogenation and Metallation Reactions

Regioselective halogenation and metallation reactions provide another avenue for the functionalization of the piperidine ring. For instance, the β-arylation of N-Boc-piperidines has been achieved through a palladium-catalyzed process. researchgate.net This reaction proceeds via an initial α-lithiation and transmetallation to zinc, followed by a palladium-catalyzed cross-coupling that can be directed to the β-position by the choice of ligand. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

In situ spectroscopic techniques, such as ReactIR, have been instrumental in studying the lithiation of N-Boc piperidine. nih.gov These studies have revealed the formation of a pre-lithiation complex between the substrate, the organolithium base, and the chiral ligand. nih.gov The rate of rotation of the Boc group has also been identified as a critical factor influencing the reactivity of lithiated N-Boc piperidines. acs.orgnih.gov For N-Boc-2-phenylpiperidine, the rotation of the Boc group is relatively fast at low temperatures, which is essential for efficient lithiation. acs.orgacs.org

The mechanism of Boc deprotection under acidic conditions is well-established and involves the formation of a carbamic acid intermediate that decarboxylates. masterorganicchemistry.comcommonorganicchemistry.com The use of copper(II) triflate as a mild catalyst for Boc deprotection is thought to proceed via the slow release of triflic acid. bath.ac.uk

Applications of Tert Butyl Piperidine 2 Carboxylate As a Synthetic Building Block

Construction of Complex Nitrogenous Heterocyclesnih.gov

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnd.edu The piperidine (B6355638) core is particularly prevalent in bioactive molecules. nih.govresearchgate.net Tert-butyl piperidine-2-carboxylate serves as a key starting material for the elaboration of more intricate nitrogenous heterocyclic systems, enabling chemists to build upon its pre-existing six-membered ring.

The development of efficient methods for synthesizing substituted piperidines is a significant focus of modern organic chemistry. nih.gov The this compound framework allows for the introduction of various substituents onto the piperidine ring. Methodologies have been developed for creating 2-substituted carboxypiperidines from amino acids with known stereochemistry, establishing a route to chiral piperidine derivatives. researchgate.net

The piperidine ring can be functionalized through various reactions, including alkylations, acylations, and carbon-carbon bond-forming reactions. For instance, the nitrogen atom can be alkylated or acylated, while the carbon atoms of the ring can be functionalized through deprotonation-alkylation sequences, particularly when activated by adjacent functional groups. The transformation of the ester group into other functionalities, such as amides or alcohols, further expands the synthetic possibilities.

The synthesis of piperidinones, or oxopiperidines, is another important application. These compounds are valuable intermediates themselves, often used in the synthesis of alkaloids and other pharmacologically active agents. nih.gov For example, N-protected piperidones can be synthesized and subsequently used in reactions like conjugate additions to introduce substituents at specific positions on the ring. nih.gov

Table 1: Examples of Synthetic Transformations for Substituted Piperidines

| Starting Material Class | Reaction Type | Product Class | Reference |

|---|---|---|---|

| N-Cbz amino acid derivatives | Intramolecular cyclization | Chiral 2-substituted piperidines | researchgate.net |

| tert-Butyl 4-oxopiperidine-1-carboxylate | Conjugate addition / Wittig reaction | 4,4-disubstituted piperidines | nih.gov |

| Unsaturated substituted piperidinones | Stereoselective hydrogenation | cis-configured 2,4-disubstituted piperidines | nih.gov |

| Linear amino-aldehydes | Radical intramolecular cyclization | Various substituted piperidines | nih.gov |

Annulation Reactions for Polycyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for constructing polycyclic systems. This compound and its derivatives are excellent substrates for such transformations. For example, intramolecular Friedel-Crafts reactions have been employed to synthesize tricyclic keto-lactams from piperidine precursors. whiterose.ac.uk

Another advanced strategy involves a dearomative (3+2) cycloaddition reaction between aromatic substrates and azidium ions to generate fused triazolinium adducts. acs.org This method allows for the formal C-H amination of arenes and can be applied to create complex polycyclic structures incorporating the piperidine ring. acs.org These reactions showcase the ability to use the piperidine scaffold as an anchor to build additional fused rings, leading to complex, three-dimensional molecules.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest to synthetic chemists due to their unique three-dimensional structures and their prevalence in natural products. nih.govnih.gov The piperidine framework is a common core for the synthesis of spirocycles. nih.gov

One established method involves using a piperidone derivative, such as N-Boc-4-piperidone, which can be readily prepared. A Bucherer-Bergs reaction on 4-piperidone (B1582916) monohydrate hydrochloride, for example, yields piperidine-4-spiro-5'-hydantoin. orgsyn.org The subsequent protection of the piperidine nitrogen with a Boc group provides a direct link to the tert-butyl carboxylate family of building blocks. orgsyn.org

More advanced enzymatic methods have been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes. acs.org In one approach, an engineered carbene transferase enzyme catalyzes the cyclopropanation of tert-butyl 4-methylenepiperidine-1-carboxylate to produce the corresponding azaspiroalkane with high yield and stereoselectivity. acs.org This biocatalytic method highlights the utility of piperidine-based building blocks in modern, efficient synthetic strategies. acs.org

Table 2: Selected Spirocyclic Systems Derived from Piperidine Scaffolds

| Piperidine Precursor | Reaction Type | Spirocyclic Product | Reference |

|---|---|---|---|

| 4-Piperidone | Bucherer-Bergs reaction | Piperidine-4-spiro-5'-hydantoin | orgsyn.org |

| tert-Butyl 4-methylenepiperidine-1-carboxylate | Enzymatic cyclopropanation | Azaspiro[2.5]alkane derivative | acs.org |

| Isatin and a piperidine derivative | Michael reaction | Spirooxindole-piperidine | nih.gov |

Role in the Synthesis of Chiral Scaffolds and Advanced Intermediatesresearchgate.net

The introduction of chiral piperidine scaffolds is a prominent strategy in drug design, as it can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net this compound, especially in its enantiomerically pure forms, is a cornerstone for the synthesis of complex chiral molecules and advanced intermediates that are precursors to high-value compounds. nih.govresearchgate.net

The piperidine ring can serve as a conformationally constrained scaffold for the synthesis of non-proteinogenic α-amino acids. These specialized amino acids are incorporated into peptides and other molecules to induce specific secondary structures or to act as enzyme inhibitors. A key strategy involves the synthesis of piperidine-4-spiro-hydantoins, which can be hydrolyzed to produce a 4-amino-piperidine-4-carboxylic acid derivative. orgsyn.org With orthogonal protecting groups on the ring nitrogen (e.g., Boc) and the exocyclic amino group (e.g., Fmoc), these compounds become powerful building blocks for peptide synthesis. orgsyn.org

Furthermore, stereodefined piperidines can be synthesized from acyclic precursors like aziridines. acs.org Subsequent chemical transformations can convert these cyclic structures into conformationally constrained amino acids and their derivatives, such as amino alcohols, demonstrating the versatility of the piperidine core in creating stereodefined building blocks. acs.org

Beyond single-ring systems, this compound is a crucial intermediate for constructing intricate azacyclic and polycyclic frameworks, which form the core of many natural product alkaloids. nih.gov Phenylglycinol-derived oxazolopiperidone lactams, which can be constructed from piperidine precursors, are exceptionally versatile intermediates. nih.gov They allow for the regio- and stereocontrolled introduction of substituents, providing access to a wide range of enantiopure polysubstituted piperidines and fused systems like quinolizidines and indolizidines. nih.gov

A notable example is the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate. researchgate.net This complex, tricyclic diamine is a key intermediate for potent α7 nicotinic acetylcholine (B1216132) receptor ligands. A convergent chiral route starting from a chirally defined intermediate highlights the strategic advantage of using such well-defined building blocks for the efficient synthesis of complex drug candidates. researchgate.net

Computational and Theoretical Investigations of Tert Butyl Piperidine 2 Carboxylate

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule is fundamental to its chemical behavior. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. For cyclic systems like the piperidine (B6355638) ring in tert-butyl piperidine-2-carboxylate, this is particularly important.

The piperidine ring typically adopts a chair conformation to minimize steric strain. Computational studies on related substituted piperidines have confirmed this preference. For instance, in the solid state, tert-butyl 1-hydroxypiperidine-2-carboxylate, a closely related compound, features a piperidine ring where both the N-hydroxy and the tert-butyl ester substituents occupy equatorial positions. nih.govresearchgate.net This arrangement is generally the most energetically favorable as it minimizes steric clashes between bulky groups. X-ray diffraction studies on a more complex derivative, 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate, also show the piperidine ring adopting a chair conformation. niscpr.res.in

Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule, revealing the relative energies of different conformers (e.g., chair, boat, twist-boat) and the transition states that connect them. This analysis provides a detailed energetic profile of the molecule's flexibility and preferred shapes.

Table 1: Crystallographic Data for a Related Piperidine Derivative

| Parameter | Value for tert-Butyl 1-hydroxypiperidine-2-carboxylate researchgate.net |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1685 (3) |

| b (Å) | 12.1271 (2) |

| c (Å) | 10.2083 (3) |

| β (°) | 110.377 (3) |

| Volume (ų) | 1180.06 (5) |

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key computational tool used to predict how a molecule will interact with other reagents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.

DFT calculations are commonly employed to determine the energies of these orbitals. For example, in a study of 1-(tert-butyl) 3-ethyl 3-(hydroxy(thiophen-2-yl)methyl)piperidine-1,3-dicarboxylate, the HOMO-LUMO analysis was used to calculate various reactivity descriptors. niscpr.res.in Similarly, studies on other complex organic molecules demonstrate the utility of HOMO-LUMO analysis for understanding charge transfer within the molecule. dergipark.org.trmaterialsciencejournal.org These theoretical investigations help in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Related Compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available for the specific compound |

| LUMO Energy | Data not available for the specific compound |

| Energy Gap (ΔE) | Data not available for the specific compound |

Transition State Modeling for Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the transition states (TS) of chemical reactions. A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products.

By locating and characterizing the structure and energy of a transition state using methods like DFT, chemists can:

Confirm a proposed reaction mechanism.

Calculate the activation energy, which determines the reaction rate.

Understand the factors that control stereoselectivity.

For instance, transition state modeling has been used to elucidate the mechanism of gold-catalyzed reactions, identifying key intermediates and transition state structures that lead to the final product. researchgate.net While not specific to this compound, this methodology is directly applicable to understanding its synthesis or reactions. For example, modeling the esterification of piperidine-2-carboxylic acid with tert-butanol (B103910) could reveal the transition state for this specific reaction.

Solvent Effects on Conformation and Reactivity using Computational Models

Reactions are typically carried out in a solvent, which can significantly influence the conformation, stability, and reactivity of molecules. Computational models can account for these solvent effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific interactions like hydrogen bonding but is computationally much more demanding.

Studies on related compounds have utilized Time-Dependent Density Functional Theory (TD-DFT) to calculate electronic absorption spectra in different solvents, demonstrating how the solvent can influence electronic transitions. materialsciencejournal.org The choice of solvent can alter the relative energies of conformers and the energy barriers of reaction pathways, thus affecting reaction outcomes.

Quantum Chemical Descriptors for Understanding Chemical Behavior

From the energies of the frontier molecular orbitals (HOMO and LUMO), a variety of quantum chemical descriptors can be calculated to quantify the reactivity and chemical behavior of a molecule. materialsciencejournal.org These descriptors provide a quantitative basis for concepts developed in traditional chemistry.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential.

These descriptors have been calculated for various complex molecules using DFT to understand their stability and reactivity. niscpr.res.indergipark.org.tr For this compound, these parameters would provide a comprehensive profile of its expected chemical behavior in reactions.

Table 3: Quantum Chemical Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Ease of electron removal |

| Electron Affinity (A) | A ≈ -E(LUMO) | Ease of electron acceptance |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting ability |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Propensity to accept electrons |

Emerging Methodologies and Future Research Directions

Development of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The development of innovative catalytic systems is crucial for improving the synthesis of tert-butyl piperidine-2-carboxylate and its derivatives. Research is focused on enhancing reaction efficiency and controlling stereoselectivity, which is critical for the biological activity of the final compounds.

One area of advancement is the use of transition metal catalysts. For instance, rhodium catalysts have been used in the transformation of lactone-derived β-ketosulfoxonium ylides to form β-oxonitrogen heterocycles. google.com Similarly, iridium, rhodium, and ruthenium catalysts are employed for the cyclization of ylide intermediates to produce 5-oxo-piperidine-2-carboxamides. google.com Hydrogenolysis, a key step in many synthetic routes, often utilizes palladium on carbon (Pd/C) or platinum-based catalysts. google.com The choice of catalyst and support, such as carbon, silica, or alumina, can significantly influence the reaction's outcome. google.com

Furthermore, the development of processes that replace expensive or toxic catalysts, such as iridium, with more sustainable alternatives like those derived from biocatalysis, is a significant step forward. google.com Research into the use of different palladium catalysts, including Pd/C, Pd(OH)₂, and Pd(OH)₂/C, in varying amounts allows for the optimization of reactions to achieve high yields and purity of the desired optically active products. google.com

Flow Chemistry and Continuous Processing Applications in Synthesis and Derivatization

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods. researchgate.netmdpi.com These benefits include enhanced safety, better control over reaction parameters, and the ability to suppress side reactions. researchgate.net The high surface-to-volume ratio in microreactors allows for superior heat transfer, which is particularly beneficial for highly exothermic or endothermic reactions. researchgate.net

The application of flow chemistry has been successfully demonstrated in the multi-step synthesis of complex molecules. For instance, a seven-step synthesis of the alkaloid (±)-oxomaritidine was performed using a microfluidic system with immobilized reagents and catalysts. unimi.it This approach minimizes manual handling and allows for a more streamlined and efficient process.

Continuous flow has also been applied to the synthesis of tert-butyl peroxypivalate, a process involving thermally unstable and corrosive reactants. researchgate.net The use of microreactors with specific designs, such as orifices for emulsification, enhances mass transfer between immiscible phases, leading to high yields in very short residence times. researchgate.net Furthermore, the carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi in a continuous flow process has enabled the safe and scalable production of the corresponding carboxylic acid. acs.org These examples highlight the potential of flow chemistry to enable challenging reactions and facilitate large-scale production. researchgate.netacs.org

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis and derivatization of this compound to minimize environmental impact. unibo.itnih.gov This involves the use of sustainable solvents and reagents, as well as a focus on atom economy and waste reduction. unibo.itmdpi.com

Sustainable Solvents and Reagents

A major focus of green chemistry is the replacement of hazardous solvents with safer and more environmentally benign alternatives. researchgate.netbohrium.com Traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are facing increasing restrictions due to their toxicity. researchgate.net Research is actively exploring greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been used in titanium-mediated couplings. acs.orgdokumen.pub Other sustainable options being investigated include gamma-valerolactone (B192634) (GVL), dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297) (EtOAc). researchgate.net The selection of a green solvent is based on its physical properties, such as solubility of reactants, and its environmental, health, and safety (EHS) assessment. unibo.it

In addition to solvents, the choice of reagents is also critical. The use of triethylamine (B128534) as both a base and a solubilizing agent in Knoevenagel condensations is an example of a dual-role reagent that can simplify reaction setups. dokumen.pub The development of solvent-free reaction conditions, where possible, represents an ideal green chemistry approach by completely eliminating solvent waste. mdpi.com

Atom Economy and Waste Minimization

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key principle of green chemistry. mdpi.com One-pot, multicomponent reactions are a prime example of high atom economy, as they combine several synthetic steps without isolating intermediates, thereby reducing solvent use and waste. researchgate.net For example, the synthesis of polysubstituted tetrahydropyridines has been achieved through a one-pot reaction of anilines, aldehydes, and β-keto esters. researchgate.net

Catalytic methods, particularly those using recyclable catalysts, contribute significantly to atom economy and waste minimization by reducing the need for stoichiometric reagents. mdpi.com The development of direct coupling reactions, such as the titanium(IV)-mediated process between free resorcinol (B1680541) and a ketone, demonstrates high atom efficiency and simplifies product isolation. acs.org

Integration with Machine Learning and AI for Synthetic Route Planning and Prediction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.